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Compound of Interest

Compound Name: Dibutoxymethane

Cat. No.: B1583069

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for Dibutoxymethane, providing researchers, scientists, and drug
development professionals with a comprehensive reference for the characterization of this
compound.

Introduction

Dibutoxymethane, also known as dibutyl formal or butylal, is a dialkoxymethane with the
chemical formula CoH200:. It is a colorless liquid with applications as a solvent and in chemical
synthesis. Accurate and comprehensive spectral data are crucial for the unambiguous
identification and characterization of this compound in various experimental and industrial
settings. This guide provides a detailed summary of the *H NMR, 13C NMR, IR, and Mass
Spectrometry data for Dibutoxymethane, along with standardized experimental protocols for
data acquisition.

Spectroscopic Data

The following sections present the key spectral data for Dibutoxymethane in tabular format for
clarity and ease of comparison.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum of Dibutoxymethane exhibits characteristic signals corresponding to
the different proton environments in the molecule.
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
4.55 S 2H O-CHz2-O
3.42 t 4H O-CH2-(CHz2)2-CHs
1.54 m 4H O-CHz2-CH2-CH2-CHs
1.37 m 4H O-(CHz)2-CH2-CHs
0.91 t 6H O-(CHz2)3-CHs

Note: 's' denotes a singlet, 't' a triplet, and 'm' a multiplet.

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 3C NMR spectrum provides information on the carbon framework of Dibutoxymethane.

Chemical Shift (6) ppm Assignment

95.8 O-CH2-O

67.5 O-CH2-(CHz2)2-CHs
31.9 O-CH2-CH2-CH2-CHs
19.4 O-(CHz2)2-CH2-CHs
13.9 O-(CHz)3-CHs

Infrared (IR) Spectroscopy

The IR spectrum of Dibutoxymethane displays characteristic absorption bands corresponding
to the vibrational modes of its functional groups.
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Wavenumber (cm~?) Intensity Assignment

2957 Strong C-H stretch (asymmetric, CH3)

2932 Strong C-H stretch (asymmetric, CH2)

2871 Strong C-H stretch (symmetric, CHs &
CH2)

1466 Medium C-H bend (scissoring, CH2)

1379 Medium C-H bend (rocking, CHs)

1114 Strong C-O-C stretch (asymmetric)

1046 Strong C-O-C stretch (symmetric)

Mass Spectrometry (MS)

The mass spectrum of Dibutoxymethane, typically obtained via electron ionization (El), shows
a characteristic fragmentation pattern.

m/z Relative Intensity (%) Assignment

57 100 [CaHo]*

87 55 [CH2(OCH2CH2CH2CHs)]*
29 45 [C2Hs]*

41 40 [CsHs]*

103 15 [M - CaHs]*

160 <5 [M]* (Molecular lon)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and GC-
MS data for a liquid sample such as Dibutoxymethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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3.1.1. Sample Preparation: A solution of Dibutoxymethane is prepared by dissolving
approximately 10-20 mg of the neat liquid in 0.6-0.7 mL of a deuterated solvent (e.qg.,
chloroform-d, CDCIs). A small amount of tetramethylsilane (TMS) is added as an internal
standard for chemical shift referencing (& = 0.00 ppm). The solution is then transferred to a
standard 5 mm NMR tube.

3.1.2. *H NMR Acquisition: The *H NMR spectrum is typically acquired on a 300 MHz or higher
field NMR spectrometer. Standard acquisition parameters include a spectral width of
approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans
(typically 8-16) to achieve an adequate signal-to-noise ratio.

3.1.3. 3C NMR Acquisition: The 13C NMR spectrum is acquired on the same instrument. Due to
the lower natural abundance of the 13C isotope, a greater number of scans (typically 128 or
more) and a longer acquisition time are required. Proton decoupling is employed to simplify the
spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Sample Preparation: For a neat liquid sample like Dibutoxymethane, the simplest
method is to place a single drop of the liquid between two potassium bromide (KBr) or sodium
chloride (NaCl) salt plates to create a thin film. Alternatively, an Attenuated Total Reflectance
(ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR
crystal.

3.2.2. Data Acquisition: The FT-IR spectrum is recorded over the mid-infrared range (typically
4000-400 cm~1). A background spectrum of the clean salt plates or ATR crystal is first collected
and automatically subtracted from the sample spectrum. A typical measurement consists of co-
adding 16 to 32 scans at a resolution of 4 cm~1,

Gas Chromatography-Mass Spectrometry (GC-MS)

3.3.1. Sample Preparation: A dilute solution of Dibutoxymethane is prepared in a volatile
organic solvent such as dichloromethane or hexane (typically 1 mg/mL). A 1 pL aliquot of this
solution is injected into the GC-MS system.

3.3.2. Gas Chromatography: The sample is separated on a capillary column (e.g., a30m
nonpolar column like DB-5ms). A typical temperature program starts at a low temperature (e.g.,
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50 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250 °C) to
ensure elution of the compound. The carrier gas is typically helium at a constant flow rate.

3.3.3. Mass Spectrometry: As the compound elutes from the GC column, it enters the mass
spectrometer. Electron ionization (El) at a standard energy of 70 eV is used to fragment the
molecules. The mass analyzer scans a mass-to-charge (m/z) range (e.g., 40-400 amu) to
detect the molecular ion and its fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like Dibutoxymethane.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1583069?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

Dissolution in -
Deuterated Solvent (NMR) (ng? :_I'_Igl 8? sstzllt (Ilila)\te)
or Volatile Solvent (GC-MS) Y

7 1\
%c Vial \NMR Tube

Spectroscopic Analysis

) )

4 Data Processmc & Interpretation A

Mass Spectrum Chemlcal Shits, Absorptlon Bands
Coupling Constants,
(m/z vs. Intensity) (Wavenumber)
Integration
Structural Elucidation

Click to download full resolution via product page

J

<

Caption: Workflow for Spectroscopic Analysis of Dibutoxymethane.

 To cite this document: BenchChem. [Spectroscopic Profile of Dibutoxymethane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1583069#spectral-data-for-dibutoxymethane-nmr-ir-
mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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